

CHNQD-01255 molecular weight and formula

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Compound of Interest

Compound Name: CHNQD-01255

Cat. No.: B13915377

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In-Depth Technical Guide: CHNQD-01255

For Researchers, Scientists, and Drug Development Professionals

Abstract

CHNQD-01255 is a novel, orally active prodrug of the natural Arf-GEF (ADP-ribosylation factor guanine nucleotide-exchange factor) inhibitor, Brefeldin A (BFA). Developed to overcome the limitations of BFA, such as poor solubility and significant toxicity, **CHNQD-01255** demonstrates enhanced pharmacokinetic properties and a superior safety profile, positioning it as a promising candidate for anti-cancer therapy, particularly for hepatocellular carcinoma (HCC). This document provides a comprehensive overview of the molecular characteristics, mechanism of action, and key experimental data related to **CHNQD-01255**.

Core Molecular Data

The fundamental molecular properties of **CHNQD-01255** are summarized below.



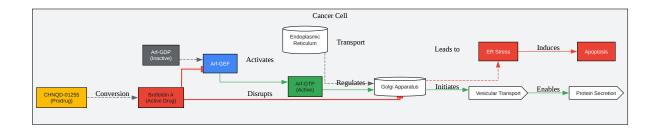
Property	Value	Reference
Chemical Formula	C23H29NO6	[1]
Molecular Weight	415.49 g/mol	[1]
Exact Mass	415.1995	[1]
Elemental Analysis	C, 66.49%; H, 7.04%; N, 3.37%; O, 23.10%	[1]
IUPAC Name	(1R,2E,6S,10E,11aS,13S,14a R)-1-hydroxy-6-methyl-4-oxo- 1,6,7,8,9,11a,12,13,14,14a- decahydro-4H- cyclopenta[f]oxacyclotridecin- 13-yl (pyridin-3-ylmethyl) carbonate	[1]
CAS Number	2756173-91-6	[1]

Mechanism of Action: Brefeldin A Signaling Pathway

CHNQD-01255 is designed as a prodrug that is rapidly converted to Brefeldin A (BFA) in vivo[2]. BFA exerts its biological effects by targeting Arf-GEFs, which are crucial for the activation of Arf proteins, small GTPases that regulate vesicular trafficking and organelle structure, including the Golgi apparatus and endoplasmic reticulum (ER)[3].

The inhibitory action of BFA on Arf-GEFs disrupts the protein secretion pathway, leading to the accumulation of secretory proteins in the ER and the disassembly of the Golgi complex. This disruption of cellular homeostasis can induce ER stress and, subsequently, apoptosis in cancer cells.





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Caption: Mechanism of action of CHNQD-01255 via its active form, Brefeldin A.

Preclinical Data In Vitro Efficacy

The anti-proliferative activity of **CHNQD-01255** was evaluated against human hepatocellular carcinoma cell lines.

Cell Line	IC50 (μM)
HepG2	0.1
BEL-7402	0.07

In Vivo Efficacy

The anti-tumor efficacy of CHNQD-01255 was assessed in a HepG2 xenograft mouse model.



Treatment Group	Dose (mg/kg)	Administration Route	Tumor Growth Inhibition (TGI)
CHNQD-01255	45	Oral (p.o.)	61.0%

Pharmacokinetic Profile

Pharmacokinetic parameters of CHNQD-01255 and the resulting BFA were determined in mice.

Compound	Dose (mg/kg)	Administration Route	Bioavailability (F)
BFA from CHNQD- 01255	45	Oral (p.o.)	18.96%

Safety Profile

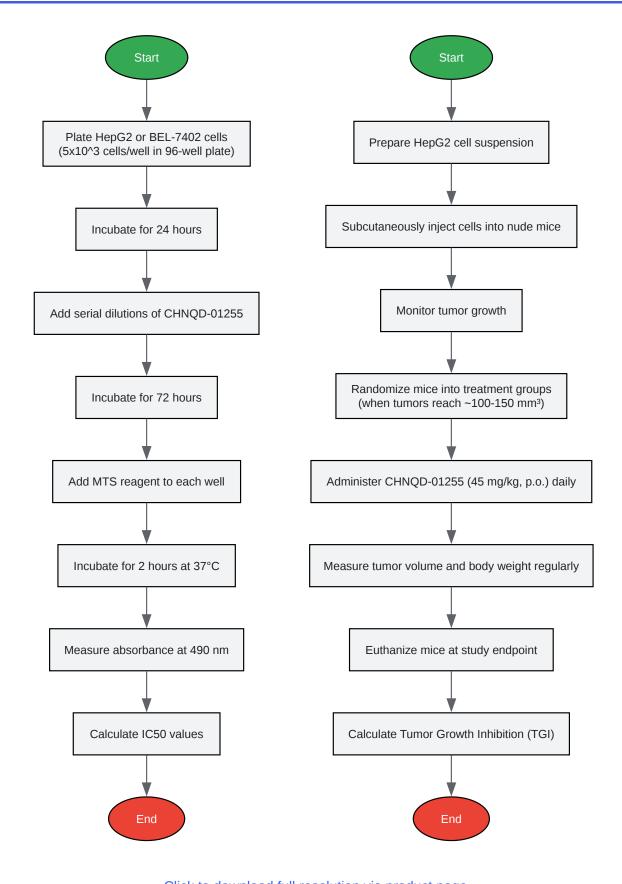
The maximum tolerated dose (MTD) of **CHNQD-01255** was determined to be significantly higher than that of BFA.

Compound	Administration Route	MTD (mg/kg)
CHNQD-01255	Oral (p.o.)	> 750
BFA	Oral (p.o.)	< 506

Experimental Protocols Cell Proliferation Assay (MTS Assay)

This protocol outlines the general steps for assessing cell viability and proliferation using an MTS assay.





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References

- 1. medkoo.com [medkoo.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel effects of Brefeldin A (BFA) in signaling through the insulin receptor (IR) pathway and regulating FoxO1-mediated transcription PMC [pmc.ncbi.nlm.nih.gov]
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 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13915377#chnqd-01255-molecular-weight-and-formula]

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